2-[(2-fluorobenzyl)sulfanyl]-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that features a pyrimidoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl and nitrophenyl groups may play a role in binding to target proteins or enzymes, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl methyl sulfone: This compound shares the fluorophenyl group but lacks the pyrimidoquinoline core and nitrophenyl group.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: This compound has a similar sulfanyl group but differs in its overall structure and functional groups.
Uniqueness
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its combination of fluorophenyl, nitrophenyl, and pyrimidoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H19FN4O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-16-8-2-1-5-14(16)12-34-24-27-22-21(23(31)28-24)19(13-6-3-7-15(11-13)29(32)33)20-17(26-22)9-4-10-18(20)30/h1-3,5-8,11,19H,4,9-10,12H2,(H2,26,27,28,31) |
InChI Key |
IYPUNAXQSOHKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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